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Compound of Interest

Compound Name: 2-Hydroxynicotinaldehyde

Cat. No.: B1277654 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Hydroxynicotinaldehyde (also known as 2-oxo-1,2-dihydropyridine-3-carbaldehyde), a

valuable building block in medicinal chemistry and materials science. This document presents

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with detailed experimental protocols to aid in the characterization and utilization of this

compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 2-Hydroxynicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Hydroxynicotinaldehyde in DMSO-d₆.[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

12.37 br s - OH/NH (tautomer)

10.05 d 0.7 CHO

7.95 ddd 7.1, 2.3 H-6

7.80 ddd 6.3, 2.3 H-4

6.36 ddd 7.1, 6.3, 0.7 H-5

Table 2: ¹³C NMR Spectroscopic Data for 2-Hydroxynicotinaldehyde in DMSO-d₆.[1]

Chemical Shift (δ) ppm Assignment

189.0 C=O (aldehyde)

162.0 C-2 (C=O, pyridone)

143.4 C-6

142.6 C-4

124.2 C-3

105.3 C-5

Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for 2-Hydroxynicotinaldehyde is not readily

available in the searched literature, the expected characteristic absorption bands can be

predicted based on its functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands for 2-Hydroxynicotinaldehyde.
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3400-3200 (broad) O-H / N-H Stretching

~3100-3000 C-H (aromatic) Stretching

~2850, ~2750 C-H (aldehyde)
Stretching (Fermi resonance

doublet)

~1680-1640 C=O (pyridone) Stretching

~1670-1650 C=O (aldehyde) Stretching

~1600-1450 C=C, C=N (ring) Stretching

Mass Spectrometry (MS)
Specific experimental mass spectrometry data for 2-Hydroxynicotinaldehyde is not detailed in

the available search results. However, for a compound with the molecular formula C₆H₅NO₂,

the expected molecular ion peak [M]⁺ would have a mass-to-charge ratio (m/z) of

approximately 123.03.

Table 4: Mass Spectrometry Data for 2-Hydroxynicotinaldehyde.

m/z Ion

123.11 (Calculated) [M]⁺

Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-Hydroxynicotinaldehyde is prepared by dissolving approximately 5-10 mg of

the solid sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

The solution is then transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are
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recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts

are reported in parts per million (ppm) relative to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples like 2-Hydroxynicotinaldehyde, the FTIR spectrum can be obtained using

the potassium bromide (KBr) pellet method. A small amount of the sample (1-2 mg) is finely

ground with approximately 100-200 mg of dry KBr powder. This mixture is then pressed into a

thin, transparent pellet using a hydraulic press. The spectrum is recorded by passing an

infrared beam through the pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be

used by placing the solid powder directly onto the ATR crystal.

Mass Spectrometry (MS)
Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI)

mass spectrometer. For EI-MS, a small amount of the sample is introduced into the instrument,

where it is vaporized and bombarded with a high-energy electron beam to generate charged

fragments. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass

spectrometer, where it is ionized by a high-voltage spray. The resulting ions are then separated

based on their mass-to-charge ratio.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1277654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Measurement

Data Processing & Analysis

Compound (2-Hydroxynicotinaldehyde)

Dissolve in
Deuterated Solvent

Prepare KBr Pellet
or use ATR

Mass SpectrometerNMR Spectrometer
(¹H, ¹³C) FTIR Spectrometer

NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(m/z values)

Structural Elucidation

Click to download full resolution via product page

Spectroscopic Analysis Workflow Diagram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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